

A Comparative Guide to the Spectral Analysis of Ethyl Cyclohexylideneacetate

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Compound of Interest		
Compound Name:	Ethyl cyclohexylideneacetate	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing **Ethyl Cyclohexylideneacetate** Spectra with Leading Database Entries

This guide provides a comprehensive comparison of the spectral data for **Ethyl cyclohexylideneacetate**, a valuable compound in various chemical syntheses. By cross-referencing data from prominent databases such as the NIST Mass Spectrometry Data Center and SpectraBase, this document serves as a practical resource for compound identification and characterization. This guide also includes a comparative analysis with the structurally similar compound, Ethyl cyclohexylacetate, to highlight key spectral differences aiding in unambiguous identification.

Spectral Data Comparison: Ethyl Cyclohexylideneacetate vs. Database Entries

The following tables summarize the key spectral data for **Ethyl cyclohexylideneacetate**, cross-referenced with entries from major spectral databases. This allows for a direct comparison of experimentally obtained spectra with established reference data.

Mass Spectrometry (MS) Data

The mass spectrum of **Ethyl cyclohexylideneacetate** is characterized by its molecular ion peak and several key fragment ions. The data presented below is consistent with the fragmentation pattern available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]



Database Entry	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z]
NIST Database	168	123, 95, 80, 79
Observed/Reference	168	123, 95, 80, 79

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts are reported for **Ethyl cyclohexylideneacetate** in Chloroform-d (CDCl₃) and are referenced from SpectraBase.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Integration
O-CH ₂ -CH ₃	4.14	Quartet	2H
C=CH	5.58	Singlet	1H
Cyclohexyl Protons	1.5 - 2.8	Multiplet	10H
O-CH ₂ -CH ₃	1.25	Triplet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum identifies the different carbon environments in **Ethyl cyclohexylideneacetate**. The data below, sourced from SpectraBase, was also obtained in Chloroform-d (CDCl₃).



Carbon Assignment	Chemical Shift (δ) [ppm]
C=O (Ester)	166.5
C=CH	159.2
C=CH	114.7
O-CH ₂	59.3
Cyclohexyl Carbons	37.8, 30.5, 28.6, 27.9, 26.3
-CH₃	14.3

Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum reveals the functional groups present in **Ethyl cyclohexylideneacetate** through their characteristic vibrational frequencies. The following data is referenced from SpectraBase.

Functional Group	Absorption Range [cm ⁻¹]
C=O Stretch (Ester)	1715 - 1730
C=C Stretch (Alkene)	1640 - 1650
C-O Stretch (Ester)	1150 - 1250
C-H Stretch (sp ² & sp ³)	2850 - 3100

Comparative Analysis: Ethyl Cyclohexylacetate

To aid in the differentiation of **Ethyl cyclohexylideneacetate** from its saturated analog, Ethyl cyclohexylacetate, a comparison of their key spectral features is presented below.



Spectral Feature	Ethyl Cyclohexylideneac etate	Ethyl Cyclohexylacetate	Rationale for Difference
Molecular Ion (MS)	168 m/z	170 m/z	Presence of a C=C double bond in Ethyl cyclohexylideneacetat e results in two fewer hydrogen atoms.
¹ H NMR (C=CH)	~5.6 ppm (singlet)	Absent	The vinylic proton in Ethyl cyclohexylideneacetat e is deshielded by the double bond.
¹³ C NMR (C=C)	~159 ppm, ~115 ppm	Absent	Presence of two sp ² hybridized carbons of the double bond in Ethyl cyclohexylideneacetat e.
FTIR (C=C Stretch)	~1645 cm ⁻¹	Absent	The C=C double bond vibration is characteristic of Ethyl cyclohexylideneacetat e.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental parameters may vary based on the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

• Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.



- Injection: Inject 1 μL of the sample into the GC-MS system.
- GC Separation: Use a suitable capillary column (e.g., DB-5ms) with helium as the carrier gas. A typical temperature program would be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
 Scan a mass range of 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

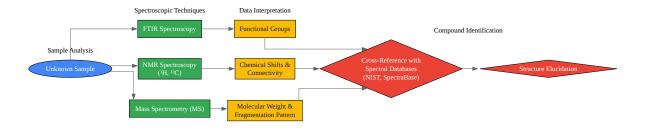
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Background Spectrum: Obtain a background spectrum of the clean, empty sample holder to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow



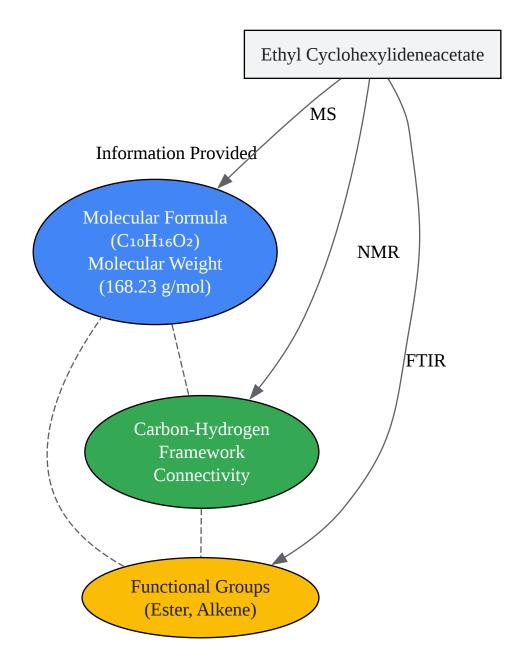
The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the different spectroscopic techniques.



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A logical workflow for compound identification using multiple spectroscopic techniques and database cross-referencing.





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The complementary information provided by MS, NMR, and FTIR for the structural elucidation of a molecule.

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References

- 1. Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 PubChem [pubchem.ncbi.nlm.nih.gov]
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